2-(4-Hydroxybenzamido)-5-phenylthiophene-3-carboxamide
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Overview
Description
2-(4-Hydroxybenzamido)-5-phenylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with a hydroxybenzamido group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxybenzamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-5-phenylthiophene-3-carboxamide, which is then reacted with 4-hydroxybenzoic acid under amide coupling conditions. This reaction often employs coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis.
Types of Reactions:
Oxidation: The hydroxy group in the benzamido moiety can undergo oxidation to form quinone derivatives.
Reduction: The amide group can be reduced to the corresponding amine under strong reducing conditions.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Electrophiles like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
2-(4-Hydroxybenzamido)-5-phenylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxybenzamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxybenzamido group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex. Additionally, the phenyl and thiophene rings can engage in π-π stacking interactions with aromatic residues, enhancing binding affinity .
Comparison with Similar Compounds
- 2-(4-Hydroxybenzamido)-5-methylthiophene-3-carboxamide
- 2-(4-Hydroxybenzamido)-5-ethylthiophene-3-carboxamide
- 2-(4-Hydroxybenzamido)-5-phenylfuran-3-carboxamide
Comparison: Compared to its analogs, 2-(4-Hydroxybenzamido)-5-phenylthiophene-3-carboxamide exhibits unique properties due to the presence of the phenyl group on the thiophene ring. This substitution enhances its hydrophobicity and potential for π-π interactions, which can improve its binding affinity to biological targets. Additionally, the thiophene ring provides greater stability and electronic properties compared to the furan analog .
Properties
IUPAC Name |
2-[(4-hydroxybenzoyl)amino]-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c19-16(22)14-10-15(11-4-2-1-3-5-11)24-18(14)20-17(23)12-6-8-13(21)9-7-12/h1-10,21H,(H2,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMGUBKPSOKANV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC=C(C=C3)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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